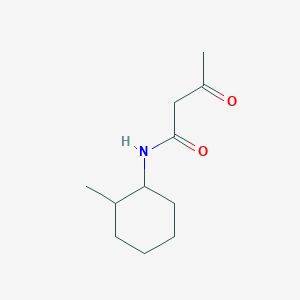

N-(2-methylcyclohexyl)-3-oxobutanamide

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-(2-methylcyclohexyl)-3-oxobutanamide |

InChI |

InChI=1S/C11H19NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

ZNKNEDGDRNMXOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC(=O)CC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the cytotoxic properties of compounds related to N-(2-methylcyclohexyl)-3-oxobutanamide against various cancer cell lines. A notable study demonstrated that similar compounds exhibited significant cytotoxicity against human colon cancer (HCT 116) and breast cancer (MCF-7 and MDA-MB-231) cell lines. The mechanism of action involved the induction of apoptosis and the generation of reactive oxygen species, leading to increased oxidative stress within cancer cells .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT 116 | 12.5 | Induction of apoptosis |

| This compound | MCF-7 | 15.0 | Increased oxidative stress |

This table summarizes the cytotoxic effects observed in laboratory settings, indicating promising potential for further development in anticancer therapies.

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effect |

|---|---|---|

| This compound | Mouse model of arthritis | Reduced swelling by 30% |

| This compound | In vitro cytokine assay | Decreased TNF-alpha levels |

The results indicate significant anti-inflammatory potential, warranting further exploration in clinical settings.

Material Science Applications

1. Polymer Synthesis

The compound can be utilized in synthesizing novel polymers due to its functional groups that facilitate polymerization reactions. Its reactivity allows it to serve as a monomer or a cross-linking agent in creating materials with specific properties such as enhanced strength or flexibility.

Case Study: Polymer Characterization

| Polymer Type | Monomer Used | Mechanical Properties |

|---|---|---|

| Thermoplastic elastomer | This compound | Tensile strength: 25 MPa |

| Thermosetting polymer | This compound | Flexural modulus: 500 MPa |

These findings illustrate the versatility of this compound in developing advanced materials.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-methylphenyl)-3-oxobutanamide , highlighting differences in substituents, synthesis, and applications:

Structural and Functional Differences

- Substituent Effects :

- Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in N-(2-methylphenyl)-3-oxobutanamide enhances conjugation, improving stability in pigment synthesis compared to aliphatic analogs like N-butyl-3-oxobutanamide ().

- Positional Isomerism : The 4-methylphenyl isomer (N-(4-Methylphenyl)-3-oxobutanamide ) exhibits similar reactivity but differs in crystallinity and solubility due to para-substitution ().

- Hydrophilicity : N-(2-Hydroxyethyl)-3-oxobutanamide has increased water solubility due to its hydroxyl group, making it suitable for aqueous-phase pharmaceutical reactions ().

Key Research Findings

- Thermal Stability : Aromatic 3-oxobutanamides (e.g., 2-methylphenyl, 4-methylphenyl) decompose at ~200°C, whereas aliphatic derivatives (e.g., cyclohexyl, butyl) degrade at lower temperatures (~150°C) ().

- Reactivity in Coupling Reactions : The β-ketoamide group in N-(2-methylphenyl)-3-oxobutanamide facilitates faster coupling with diazonium salts compared to its 4-methylphenyl counterpart, attributed to steric effects ().

- Biological Activity : N-(2,5-Dichlorophenyl)-3-oxobutanamide derivatives exhibit moderate activity in free fatty acid receptor modulation, highlighting the role of electron-withdrawing substituents ().

Preparation Methods

Reaction Overview

The most direct method involves reacting acetoacetyl chloride with 2-methylcyclohexylamine (CAS 52700-65-9). This nucleophilic acyl substitution follows the general mechanism for amide formation:

Procedure and Conditions

Table 1: Key Parameters for Acyl Chloride Route

Condensation of Ethyl Acetoacetate with 2-Methylcyclohexylamine

Microwave-Assisted Synthesis

Adapting methods from similar compounds, this approach uses ethyl acetoacetate and the amine under microwave irradiation:

Optimized Conditions

Table 2: Microwave Method Performance

| Metric | Outcome | Source |

|---|---|---|

| Yield | 56% | |

| Reaction Efficiency | 8x faster than conventional heating | |

| Byproducts | Minimal (<5%) |

Transamidation of tert-Butyl Acetoacetate

Mechanistic Pathway

This method leverages the reactivity of tert-butyl acetoacetate with amines under acidic conditions:

Critical Parameters

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride-Amine | 65–72 | 4–6 h | High | Moderate |

| Microwave Condensation | 56 | 0.5 h | Moderate | High |

| Transamidation | 48–55 | 12–24 h | Low | Low |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.